6-Methoxy famciclovir

Description

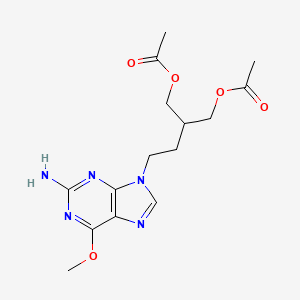

Structure

2D Structure

3D Structure

Properties

CAS No. |

131266-11-0 |

|---|---|

Molecular Formula |

C15H21N5O5 |

Molecular Weight |

351.36 g/mol |

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-methoxypurin-9-yl)butyl] acetate |

InChI |

InChI=1S/C15H21N5O5/c1-9(21)24-6-11(7-25-10(2)22)4-5-20-8-17-12-13(20)18-15(16)19-14(12)23-3/h8,11H,4-7H2,1-3H3,(H2,16,18,19) |

InChI Key |

AOONHQBBMHQOPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2OC)N)COC(=O)C |

Origin of Product |

United States |

Nomenclature and Structural Characterization of 6 Methoxy Famciclovir

Systematic Chemical Nomenclature and Associated Registry Numbers

The compound 6-Methoxy famciclovir (B1672041) is a derivative of the antiviral drug famciclovir. Its systematic chemical name is [2-(acetyloxymethyl)-4-(2-amino-6-methoxypurin-9-yl)butyl] acetate. tandfonline.com It is also referred to by other synonyms, including 2-[2-(2-Amino-6-methoxy-9H-purin-9-yl)ethyl]-1,3-propanediol 1,3-Diacetate. pharmaffiliates.com

This compound is cataloged in chemical registries with the following identifiers:

CAS Number: 131266-11-0 pharmaffiliates.com

PubChem CID: 15162787

Below is an interactive data table summarizing the nomenclature and registry information for 6-Methoxy famciclovir.

| Identifier Type | Identifier |

| Systematic Name | [2-(acetyloxymethyl)-4-(2-amino-6-methoxypurin-9-yl)butyl] acetate |

| Synonym | 2-[2-(2-Amino-6-methoxy-9H-purin-9-yl)ethyl]-1,3-propanediol 1,3-Diacetate |

| CAS Number | 131266-11-0 |

| PubChem CID | 15162787 |

Molecular Architecture and Stereochemical Considerations

The molecular formula for this compound is C15H21N5O5, and it has a molecular weight of 351.36 g/mol . issplc.com The structure of this compound is characterized by a purine (B94841) core substituted at the 6th position with a methoxy (B1213986) group. This purine base is connected via a butyl chain, which is further substituted with two acetoxymethyl groups.

From a stereochemical perspective, this compound is an achiral molecule. issplc.com This means it does not have a non-superimposable mirror image and therefore does not exhibit optical activity.

Structural Relationship to Famciclovir and its Active Metabolite Penciclovir (B1679225)

This compound is structurally very similar to the antiviral prodrug famciclovir and its active metabolite, penciclovir.

Famciclovir is a guanosine (B1672433) analogue that is metabolically converted to the active antiviral agent, penciclovir. tandfonline.com Its systematic name is 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. tandfonline.com The key structural difference between famciclovir and this compound lies at the 6th position of the purine ring. In famciclovir, this position is unsubstituted, whereas in this compound, it bears a methoxy (-OCH3) group. This compound is considered an impurity or a synthetic intermediate in the production of famciclovir. pharmaffiliates.com For instance, during the synthesis of famciclovir from 2-amino-6-chloropurine (B14584), the use of methanolic hydrogen chloride can lead to the formation of the 6-methoxy derivative. tandfonline.com

Penciclovir is the active antiviral compound derived from famciclovir through metabolic processes in the body. tandfonline.com Its chemical name is 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine. The conversion of famciclovir to penciclovir involves the deacetylation of the two acetoxymethyl groups to hydroxyl groups and the oxidation of the 6th position of the purine ring to a carbonyl group (a guanine (B1146940) structure). tandfonline.com

The structural comparison highlights that this compound represents a variation on the famciclovir structure, specifically at the purine core, and is distinct from the final active metabolite, penciclovir.

The following table provides a summary of the key structural features of these three related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature at Position 6 of the Purine Ring |

| This compound | C15H21N5O5 | 351.36 | Methoxy group (-OCH3) |

| Famciclovir | C14H19N5O4 | 321.34 | Hydrogen |

| Penciclovir | C10H15N5O3 | 253.26 | Carbonyl group (=O) (as part of the guanine ring) |

Synthetic Strategies and Chemical Derivatization

Synthetic Routes to 6-Methoxy Famciclovir (B1672041) and Related Analogues

The creation of 6-methoxy famciclovir and similar compounds relies on carefully designed synthetic pathways. These routes often begin with readily available precursors and employ various reaction mechanisms to achieve the desired molecular architecture.

Key Precursors and Elucidation of Reaction Mechanisms

Another significant precursor is guanine (B1146940), which can be chlorinated to form 2-amino-6-chloropurine (B14584). researchgate.net The subsequent steps often involve a Mitsunobu reaction to couple the purine (B94841) base with a suitable side chain. researchgate.net The mechanism of this reaction involves the activation of an alcohol by a combination of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, followed by nucleophilic attack by the purine.

The synthesis of the acyclic side chain itself is a multi-step process. For instance, diethyl malonate can be used as a starting material to construct the butyl-diol framework of the side chain. google.com This involves reactions such as nucleophilic substitution and reduction. google.com

Table 1: Key Precursors in the Synthesis of Famciclovir and its Analogues

| Precursor | Role in Synthesis |

|---|---|

| 2-Amino-6-chloropurine | Starting material for the introduction of the side chain. issplc.comepo.org |

| Guanine | Can be converted to 2-amino-6-chloropurine. researchgate.net |

| Diethyl malonate | Used in the construction of the acyclic side chain. google.com |

| 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester | A key reagent for introducing the side chain. issplc.com |

Catalytic Approaches in Purine Ring Functionalization (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions are instrumental in the functionalization of the purine ring, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for creating a diverse range of purine analogues.

One of the key applications of palladium catalysis is in C-H functionalization reactions. nih.govnih.gov This approach allows for the direct modification of the purine core without the need for pre-functionalized starting materials, which enhances atom economy. Palladium catalysts, in conjunction with specific ligands, can direct the functionalization to particular positions on the purine ring. nih.gov

Palladium on charcoal (Pd/C) is a commonly used catalyst in the synthesis of famciclovir. google.com It is particularly effective for reductive dechlorination, converting the 6-chloro substituent to a hydrogen atom. newdrugapprovals.org This step is often performed in the final stages of the synthesis.

Furthermore, palladium-catalyzed cascade reactions have emerged as a powerful tool for constructing complex heterocyclic systems, including those containing a purine core. mdpi.com These reactions involve a series of intramolecular and intermolecular transformations, often initiated by a C-H activation step, leading to the rapid assembly of the target molecule. mdpi.com

Advancements in Green Chemistry Methodologies for Analog Production

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of pharmaceutical compounds, including famciclovir and its analogues. jocpr.com These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jocpr.comnih.gov

One key aspect of green chemistry is the use of environmentally benign solvents. jocpr.com For example, microwave-assisted synthesis in water has been explored for the preparation of 6-substituted aminopurine analogs, offering a more sustainable alternative to traditional organic solvents. scielo.brscielo.br

Catalysis plays a crucial role in green chemistry, with a focus on developing highly efficient and recyclable catalysts. jocpr.com Biocatalysts, such as enzymes, are particularly attractive due to their high specificity and ability to operate under mild reaction conditions. jocpr.com Metal-Organic Frameworks (MOFs) are also being investigated as recyclable catalysts for various organic transformations. jocpr.com

The concept of atom economy, which focuses on maximizing the incorporation of starting materials into the final product, is a central tenet of green chemistry. jocpr.com Synthetic routes with fewer steps and higher yields are preferred as they generate less waste. jocpr.com

Synthesis of Diverse 6-Substituted Purine Analogues

The synthesis of a wide array of 6-substituted purine analogues is crucial for exploring their potential biological activities. Various methodologies have been developed to introduce different functional groups at the 6-position of the purine ring.

Methodologies for Introducing Methoxy (B1213986) and Other Substituents at the 6-Position

The introduction of a methoxy group at the 6-position of the purine ring is typically achieved through nucleophilic substitution of a 6-chloropurine (B14466) derivative. nih.govacs.org This reaction is often carried out using sodium methoxide (B1231860) in methanol. nih.govacs.org The 6-chloropurine precursor is a versatile intermediate that can be used to introduce a variety of other substituents as well. nih.gov

For instance, 6-alkoxy purine analogs can be synthesized by reacting 6-chloropurines with different alcohols under basic conditions. researchgate.net Similarly, aminated analogues can be prepared by reacting 6-chloropurines with various amines. scielo.br

The reactivity of the purine ring can be influenced by the presence of different halogens at various positions. The C6 position is generally the most reactive towards nucleophilic substitution. mdpi.com

Table 2: Methods for Introducing Substituents at the 6-Position of the Purine Ring

| Substituent | Reagent/Method | Reference |

|---|---|---|

| Methoxy | Sodium methoxide in methanol | nih.govacs.org |

| Alkoxy | Various alcohols under basic conditions | researchgate.net |

| Amino | Various amines | scielo.br |

Exploration of Novel Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. scielo.bracs.org This technique has been successfully applied to the synthesis of various 6-substituted purine analogues. scielo.brrsc.org

The amination of 6-chloropurine derivatives, for example, can be carried out efficiently under microwave irradiation in water, providing a green and rapid method for the synthesis of 6-substituted aminopurine analogs. scielo.brscielo.br This method often leads to high yields and simplifies the purification process.

Microwave-assisted synthesis has also been used to prepare novel purine nucleosides and 6-methoxy-5,6-dihydro-5-azapurines. acs.orgrsc.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. acs.org

Metabolic Transformations and Enzymatic Interactions

Comparative Biotransformation Pathways of Famciclovir (B1672041) and its 6-Methoxy Analogue

Famciclovir, the diacetyl 6-deoxy derivative of penciclovir (B1679225), undergoes a two-step conversion to its active form. The initial step involves deacetylation to its intermediate metabolite, 6-deoxypenciclovir (B18198) (also known as BRL 42359). This is followed by the crucial oxidation at the 6-position of the purine (B94841) ring, yielding the active antiviral agent, penciclovir. This oxidation is a pivotal step in the bioactivation of famciclovir. nih.gov

While the term "6-Methoxy famciclovir" is not prevalent in the reviewed literature, studies have extensively investigated the oxidation of famciclovir itself at the 6-position to form 6-oxo-famciclovir. This transformation is a direct metabolic pathway for the parent compound. Both famciclovir and its deacetylated metabolite, 6-deoxypenciclovir, serve as substrates for this oxidation reaction, which is catalyzed by aldehyde oxidase. nih.gov

The primary biotransformation pathway for famciclovir can be summarized as follows:

Step 1 (Deacetylation): Famciclovir → 6-Deoxypenciclovir

Step 2 (Oxidation): 6-Deoxypenciclovir → Penciclovir

Alternatively, famciclovir can be directly oxidized:

Direct Oxidation: Famciclovir → 6-oxo-famciclovir

Investigation of Aldehyde Oxidase Activity in 6-Position Oxidation

Aldehyde oxidase, a molybdenum-containing enzyme found in the cytosol of liver cells, plays a paramount role in the 6-oxidation of famciclovir and its metabolites. nih.govwikipedia.org Studies have confirmed that this enzyme, and not xanthine (B1682287) oxidase, is the primary catalyst for this critical bioactivation step in humans. nih.gov

In vitro studies utilizing human liver cytosol have been instrumental in elucidating the role of aldehyde oxidase. These studies have demonstrated that the 6-oxidation of 6-deoxypenciclovir occurs rapidly within this subcellular fraction and does not require any cofactors. The reaction kinetics follow a simple Michaelis-Menten model, with a reported KM value of 115 µM ± 23. nih.gov

To distinguish the activity of aldehyde oxidase from that of xanthine oxidase, specific inhibitors have been employed. Menadione and isovanillin, known inhibitors of aldehyde oxidase, were shown to cause extensive inhibition of the 6-oxidation reaction. In contrast, allopurinol, a xanthine oxidase inhibitor, had no significant inhibitory effect. These findings provide strong evidence that aldehyde oxidase is the key enzyme responsible for the conversion of 6-deoxypenciclovir to penciclovir in human liver cytosol. nih.gov

Significant variations in aldehyde oxidase activity and its resulting metabolism of famciclovir and its analogues have been observed across different species. These differences are crucial for the selection of appropriate animal models in preclinical studies. nih.gov

In vitro studies using partially purified aldehyde oxidase from human, guinea pig, rabbit, and rat livers have revealed distinct metabolic profiles. nih.gov

Human, Guinea Pig, and Rat: In these species, aldehyde oxidase predominantly oxidizes famciclovir to 6-oxo-famciclovir and 6-deoxypenciclovir to penciclovir. Minor amounts of 8-oxo and 6,8-dioxo-metabolites were also detected. nih.gov

Rabbit: Rabbit liver aldehyde oxidase converted 6-deoxypenciclovir to penciclovir and 8-oxo-6-deoxypenciclovir in roughly equal amounts. Similarly, famciclovir was oxidized to 6-oxo-famciclovir and a metabolite presumed to be 8-oxo-famciclovir. nih.gov

Sprague Dawley Rats: Interestingly, two distinct phenotypes were identified in this rat strain: those with both aldehyde oxidase and xanthine oxidase activity (AO-active) and those with only xanthine oxidase (AO-inactive). Famciclovir was not oxidized by enzymes from AO-inactive rats. nih.gov

These interspecies differences highlight the variable contribution of aldehyde oxidase to the metabolism of famciclovir analogues.

Table 1: Interspecies Comparison of Aldehyde Oxidase-Mediated Metabolites of Famciclovir and 6-Deoxypenciclovir

| Species | Substrate | Major Metabolites | Minor Metabolites |

|---|---|---|---|

| Human | Famciclovir | 6-oxo-famciclovir | 8-oxo and 6,8-dioxo-metabolites |

| 6-Deoxypenciclovir | Penciclovir | 8-oxo and 6,8-dioxo-metabolites | |

| Guinea Pig | Famciclovir | 6-oxo-famciclovir | 8-oxo and 6,8-dioxo-metabolites |

| 6-Deoxypenciclovir | Penciclovir | 8-oxo and 6,8-dioxo-metabolites | |

| Rat (AO-active) | Famciclovir | 6-oxo-famciclovir | 8-oxo and 6,8-dioxo-metabolites |

| 6-Deoxypenciclovir | Penciclovir | 8-oxo and 6,8-dioxo-metabolites | |

| Rabbit | Famciclovir | 6-oxo-famciclovir, 8-oxo-famciclovir (presumed) | - |

Characterization of Metabolite Profiles and Transformation Kinetics (if applicable to this compound)

As "this compound" is not a described metabolite, this section will focus on the known metabolites resulting from the oxidation at the 6-position of famciclovir and its deacetylated intermediate. The primary metabolites identified are 6-oxo-famciclovir and the active drug, penciclovir. nih.gov

The transformation kinetics for the conversion of 6-deoxypenciclovir to penciclovir in human liver cytosol have been characterized, exhibiting a KM of 115 µM. nih.gov This indicates the affinity of aldehyde oxidase for this substrate. The rapid nature of this oxidation reaction ensures the efficient generation of the active antiviral agent following the administration of famciclovir. nih.gov

Further characterization of metabolite profiles in various species reveals the formation of additional minor metabolites, including those oxidized at the 8-position. nih.gov The relative abundance of these metabolites is species-dependent, as highlighted in the table above. The formation of these different metabolites underscores the complexity of the enzymatic interactions and the resulting biotransformation pathways.

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation/Other Names |

|---|---|

| Famciclovir | BRL 42810 |

| Penciclovir | - |

| 6-Deoxypenciclovir | BRL 42359 |

| 6-oxo-famciclovir | - |

| 8-oxo-famciclovir | - |

| 8-oxo-6-deoxypenciclovir | - |

| 6,8-dioxo-metabolites | - |

| Allopurinol | - |

| Menadione | - |

In Vitro Antiviral Efficacy and Mechanism of Action

Spectrum of In Vitro Antiviral Activity of 6-Methoxy Analogues

Famciclovir (B1672041), upon oral administration, is converted to penciclovir (B1679225), which is active against several herpesviruses. nih.gov The antiviral spectrum of a 6-methoxy analogue would be expected to mirror that of penciclovir.

Penciclovir has demonstrated some in vitro activity against cytomegalovirus. However, its efficacy is generally considered to be less potent compared to its activity against other herpesviruses like HSV and VZV. For CMV, the phosphorylation of ganciclovir, a related antiviral, is initiated by the viral protein kinase pUL97, a different enzyme from the thymidine (B127349) kinase in HSV and VZV. The efficiency of penciclovir's activation in CMV-infected cells is a key factor in its moderate activity.

Famciclovir is highly effective against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.govresearchgate.net Its active form, penciclovir, potently inhibits the replication of these viruses. The intracellular half-life of penciclovir triphosphate is notably long in HSV-infected cells, estimated to be 10 hours in HSV-1 and 20 hours in HSV-2 infected cells, contributing to its sustained antiviral effect. nih.gov

Table 1: In Vitro Efficacy of Penciclovir (Active Metabolite of Famciclovir) against Herpesviruses

| Virus | IC₅₀ Range (µg/mL) | Note |

| Herpes Simplex Virus 1 | 0.5 - 1.2 | Data represents the activity of the parent compound's active metabolite, penciclovir. |

| Herpes Simplex Virus 2 | 1.1 - 2.1 | Data represents the activity of the parent compound's active metabolite, penciclovir. |

| Varicella-Zoster Virus | 2.3 - 5.1 | Data represents the activity of the parent compound's active metabolite, penciclovir. |

| Cytomegalovirus | 10 - 20 | Generally less susceptible than HSV or VZV. Data for the parent compound's active metabolite, penciclovir. |

Note: IC₅₀ (half-maximal inhibitory concentration) values can vary depending on the cell line and assay conditions used.

Based on the potent activity of its parent compound, a 6-methoxy analogue of famciclovir is hypothesized to inhibit Varicella Zoster Virus (VZV), the causative agent of shingles. Famciclovir is a well-established treatment for herpes zoster infections. wikipedia.org Penciclovir has a prolonged intracellular half-life of approximately 9-10 hours in VZV-infected cells, which supports its therapeutic efficacy. nih.gov

Beyond the primary herpesviruses, famciclovir has shown activity against other DNA viruses. Research indicates that it has some efficacy against Epstein-Barr virus (EBV). drugbank.com Furthermore, promising investigations have explored its use in controlling the replication of the hepatitis B virus (HBV), another DNA virus. nih.gov This suggests that 6-methoxy analogues could also warrant investigation for a broader antiviral spectrum.

Elucidation of Cellular and Molecular Mechanism of Antiviral Action

The antiviral action of famciclovir is dependent on its conversion to penciclovir and subsequent activation within virus-infected cells.

The mechanism of action for penciclovir is highly selective for cells infected with specific herpesviruses, such as HSV and VZV. drugbank.com This selectivity is primarily due to the initial phosphorylation step being catalyzed by a virus-encoded enzyme, thymidine kinase (TK). asm.orgnih.gov

In uninfected cells, penciclovir is a poor substrate for cellular kinases. However, in cells infected with HSV or VZV, the viral TK efficiently phosphorylates penciclovir to penciclovir monophosphate. drugbank.com Cellular enzymes then further convert the monophosphate form to the active penciclovir triphosphate. drugbank.com This active triphosphate molecule acts as a competitive inhibitor of the viral DNA polymerase, thereby halting the synthesis of viral DNA and preventing viral replication. researchgate.net This critical dependence on viral TK for activation is a hallmark of this class of antiviral drugs and would be the expected mechanism for a 6-methoxy analogue.

Subsequent Phosphorylation by Host Cellular Kinases to Triphosphate Forms

Following the initial phosphorylation by viral thymidine kinase, the resultant monophosphate form of penciclovir, the active metabolite of famciclovir, undergoes further phosphorylation by host cellular kinases. nih.govdrugbank.compatsnap.com This sequential phosphorylation converts the monophosphate into a diphosphate (B83284) and subsequently into the active triphosphate form, penciclovir triphosphate. nih.govpatsnap.com This process is crucial for the antiviral activity of the compound as the triphosphate form is the active agent that directly interacts with the viral replication machinery. patsnap.comnih.gov The intracellular concentration of the active triphosphate can be substantial and is characterized by its stability, leading to a prolonged antiviral effect within the infected cells. nih.gov

Inhibition of Viral DNA Polymerase and Consequent DNA Synthesis

The antiviral activity of famciclovir culminates in the inhibition of viral DNA synthesis, a process mediated by its active form, penciclovir triphosphate. nih.govdrugbank.com Penciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA. nih.govdrugbank.com By competing with dGTP for binding to the viral DNA polymerase, penciclovir triphosphate effectively obstructs the enzyme's function. patsnap.comnih.gov This competition ultimately leads to the termination of the elongating viral DNA chain, thereby halting viral replication. nih.govpatsnap.com This selective inhibition of the viral DNA polymerase is a key factor in the compound's therapeutic effect. drugbank.com

Structure-Activity Relationship (SAR) Studies of 6-Substituted Purine (B94841) Analogues for Antiviral Potency

The antiviral potency of purine nucleoside analogues is significantly influenced by the nature of the substituent at the 6-position of the purine ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can dramatically alter the compound's efficacy against various viruses.

For instance, in the series of N-[2-(2-Phosphonomethoxy)ethyl] (PME) purine derivatives, the substitution at the 6-position is a critical determinant of antiviral activity. The introduction of a 6-amino function to create PMEDAP results in a molecule with high activity against herpes viruses, including HSV-1, HSV-2, and VZV. acs.org Conversely, a 6-methyl derivative was found to be devoid of activity against DNA viruses. acs.org An even more potent antiviral effect was observed with a 2-amino-6-chloropurine (B14584) derivative. acs.org

Table 1: Structure-Activity Relationship of 6-Substituted Purine Analogues

| Compound/Derivative | Substitution at 6-Position | Antiviral Activity | Target Viruses |

|---|---|---|---|

| PMEDAP | Amino (-NH2) | Highly Active | HSV-1, HSV-2, VZV |

| 6-methyl congener | Methyl (-CH3) | Inactive | DNA viruses |

Preclinical Pharmacological and Efficacy Investigations in Animal Models

Pharmacokinetic Profiles in Non-Human Species

Following oral administration, famciclovir (B1672041) is rapidly absorbed and undergoes extensive first-pass metabolism in the intestinal wall and liver to form its active metabolite, penciclovir (B1679225). researchgate.net This conversion process also involves an intermediate metabolite, BRL 42359. everycat.orgnih.gov Pharmacokinetic studies in several non-human species have been conducted to understand the disposition of these compounds.

In cats, the metabolism of famciclovir is complex and appears to be saturable, with the conversion of the intermediate BRL 42359 to penciclovir being the rate-limiting step. everycat.orgnih.gov This results in plasma concentrations of BRL 42359 that are 5- to 11-fold greater than those of penciclovir. nih.gov Penciclovir concentrations in tears, a key site for feline herpesvirus type 1 (FHV-1) infection, are approximately 18% to 25% of those found in plasma. nih.gov

Studies in young Asian elephants have also been performed to determine the pharmacokinetics of penciclovir after oral and rectal administration of famciclovir. These investigations are vital for managing elephant endotheliotropic herpesvirus, a significant cause of mortality in this species. researchgate.netscispace.com After a single oral dose of 5 mg/kg of famciclovir, the mean maximum plasma concentration (Cmax) of penciclovir was 1.3 µg/mL, achieved at a Tmax of 1.1 hours. researchgate.net A higher dose of 15 mg/kg administered rectally resulted in a mean Cmax of 3.6 µg/mL at 0.66 hours. researchgate.net

Pharmacokinetic Parameters of Penciclovir After Famciclovir Administration in Animal Species

| Species | Famciclovir Dose and Route | Mean Cmax (µg/mL) | Mean Tmax (hours) | Reference |

|---|---|---|---|---|

| Asian Elephant | 5 mg/kg, Oral | 1.3 | 1.1 | researchgate.net |

| Asian Elephant | 5 mg/kg, Rectal | Similar to oral | Similar to oral | researchgate.net |

In Vivo Antiviral Efficacy in Select Animal Models

The in vivo efficacy of famciclovir has been evaluated in established animal models that mimic human and feline herpesvirus infections.

Models for Herpesvirus Infections (e.g., Feline Herpesvirus, Rabbit HSV-1 Corneal Disease)

Famciclovir has demonstrated significant efficacy in treating infections caused by feline herpesvirus type 1 (FHV-1), a common cause of upper respiratory and ocular disease in cats. everycat.orgnih.govucdavis.edu In shelter cats with naturally occurring upper respiratory tract disease, famciclovir treatment resulted in a significantly lower risk of worsening clinical signs compared to a placebo group. nih.gov A large-scale clinical trial involving 373 kittens with ocular disorders associated with infectious upper respiratory disease found that the addition of famciclovir to doxycycline therapy hastened recovery by 4-5 days in kittens with mild disease and significantly reduced the development of corneal disease. ucdavis.edu While famciclovir and its intermediate metabolite BRL 42359 show no direct antiviral effect in vitro, the active metabolite penciclovir demonstrates potent antiviral activity against FHV-1. nih.govescholarship.org

The rabbit model of herpes simplex virus type 1 (HSV-1) corneal disease is a well-established system for evaluating antiviral therapies for ocular herpes. creative-diagnostics.comresearchgate.netmdpi.com In this model, oral administration of famciclovir resulted in a significant, dose-dependent improvement in keratitis scores and prolonged survival of the animals. nih.govnih.gov The treatment effectively reduces the severity of corneal lesions, highlighting its potential benefit in managing HSV keratitis. nih.govnih.gov

Comparative Efficacy Assessments with Established Antivirals

The efficacy of famciclovir has been compared to other established antiviral agents in preclinical and clinical settings. In the rabbit HSV-1 keratitis model, the efficacy of oral famciclovir was compared to topical treatment with 1% trifluorothymidine (TFT). Although TFT was more effective at reducing the severity of eye disease, rabbits treated with famciclovir exhibited a better survival rate. nih.govnih.gov

In human clinical trials for herpes zoster, treatment regimens with famciclovir (administered once, twice, or three times daily) were found to be comparable in efficacy to acyclovir (B1169) (administered five times daily) for the healing of cutaneous lesions. nih.gov A comparative study in patients with herpes zoster found no significant difference between famciclovir and acyclovir in the time taken for full crusting of lesions, complete healing, or loss of acute pain. nih.gov The longer intracellular half-life of penciclovir triphosphate (7 hours) compared to acyclovir triphosphate (1 hour) in varicella-zoster virus-infected cells may allow for less frequent dosing of famciclovir. nih.gov

Investigation of Effects on Viral Latency and Reactivation in Preclinical Models

A critical aspect of herpesvirus infections is the ability of the virus to establish a latent state in sensory ganglia, from which it can reactivate to cause recurrent disease. nih.gov Preclinical studies have investigated the impact of famciclovir on the establishment of latency and subsequent reactivation.

In the rabbit model of ocular HSV-1, oral famciclovir treatment significantly reduced the number of HSV-1 genomes in the trigeminal ganglia compared to placebo or TFT treatment. nih.govnih.gov However, it did not prevent the establishment of latency, as all groups showed high rates of spontaneous and induced reactivation. nih.govnih.gov

Studies in a murine model of HSV-1 infection, where the virus was introduced via the ear pinna, provided further evidence that famciclovir interferes with the establishment of latent infections. nih.gov When therapy was initiated between 2 to 7 days post-infection, a significant reduction in the number of latency-associated transcript (LAT)-positive neurons was observed in the trigeminal ganglia. nih.gov This suggests that famciclovir can reduce the latent viral load, which may have implications for the frequency or severity of recurrent disease.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Confirmation (e.g., UV-Vis Spectroscopy, FT-IR Spectroscopy)

Spectroscopic methods are fundamental tools for the structural elucidation and confirmation of pharmaceutical compounds like 6-Methoxy famciclovir (B1672041). These techniques provide information about the molecule's electronic structure and functional groups.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify chromophores within a molecule. The purine (B94841) ring system in 6-Methoxy famciclovir is the primary chromophore responsible for its UV absorbance. While specific data for this compound is not extensively published, analytical methods developed for the parent compound, famciclovir, provide relevant insights. Famciclovir exhibits characteristic UV absorption maxima that are dependent on the solvent used. For instance, studies have reported absorption maxima at approximately 223 nm in ethanol, 225 nm in 0.1 N HCl, and a distinct peak at 312 nm, also in 0.1 N HCl. researchgate.netresearchgate.net The structural similarity suggests that this compound would display a comparable UV absorption profile, making UV spectroscopy a useful tool for its detection and quantification in various analytical procedures. gsconlinepress.comijarsct.co.in

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. d-nb.infonih.gov The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features. Based on the structure of the parent compound famciclovir, these would include vibrations for N-H stretching of the primary amine, C=O stretching of the acetate ester groups, C-O-C stretching of the ether and ester linkages, and characteristic peaks for the aromatic C=C and C=N bonds within the purine ring. ijpsjournal.comresearchgate.net This technique is invaluable for confirming the identity of the compound and for detecting impurities that may lack these specific functional groups.

| Technique | Application for this compound | Anticipated Findings |

| UV-Vis Spectroscopy | Detection and quantification; identity confirmation. | Absorption maxima similar to famciclovir (approx. 223-312 nm), confirming the presence of the purine chromophore. researchgate.netresearchgate.net |

| FT-IR Spectroscopy | Structural confirmation by identifying functional groups. | Characteristic peaks for N-H (amine), C=O (ester), C-O-C (ether/ester), and purine ring vibrations. ijpsjournal.com |

Chromatographic Methods for Purity Assessment and Content Determination

Chromatographic techniques are the cornerstone for separating and quantifying this compound from famciclovir and other related impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely used method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for the purity assessment of famciclovir and its related substances, including this compound. imedpub.com The development of these methods involves optimizing various parameters to achieve adequate separation between the main component and all potential impurities. wisdomlib.org

Method development focuses on critical factors such as the choice of a stationary phase (typically C8 or C18 columns), mobile phase composition (often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol), flow rate, and detector wavelength. wisdomlib.orgresearchgate.net Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is linear, accurate, precise, specific, robust, and sensitive, with defined limits of detection (LOD) and quantitation (LOQ). nih.govresearchgate.net

Several HPLC methods have been validated for famciclovir that are capable of separating its impurities. These methods are essential for quality control and stability studies.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry C18, 150mm x 4.6mm, 5µm imedpub.com | Inertsil ODS 3V, 250 x 4.6 mm, 5 µm nih.gov | Phenomenex C18, 250x4.6mm, 5µ researchgate.net |

| Mobile Phase | Phosphate buffer (0.02M, pH 5.0) and acetonitrile (80:20 v/v) imedpub.com | Gradient of A: (0.01M KH2PO4 buffer, pH 6.0 and methanol, 80:20) and B: (Buffer and methanol, 20:80) nih.gov | Methanol and water (60:40 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min imedpub.com | Gradient dependent nih.gov | 1.0 mL/min researchgate.net |

| Detection (UV) | 220 nm imedpub.com | 215 nm nih.gov | 221 nm researchgate.net |

| Application | Isocratic assay of famciclovir imedpub.com | Stability-indicating purity determination nih.gov | Isocratic determination in bulk and tablet form researchgate.net |

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for the structural confirmation and quantification of compounds by measuring their mass-to-charge ratio (m/z). nih.gov When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for identifying and quantifying trace-level impurities like this compound. nih.govijper.org

For this compound (Molecular Formula: C15H21N5O5, Molecular Weight: 351.36 g/mol ), the protonated molecule [M+H]+ would be observed at an m/z of approximately 352.37. nih.govchromatoscientific.com Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation to generate characteristic product ions. This fragmentation pattern provides a structural fingerprint for the molecule. Drawing parallels from the fragmentation of famciclovir ([M+H]+ at m/z 322), expected fragments for this compound would arise from the loss of neutral molecules such as acetic acid (CH3COOH) and the cleavage of the side chain, leading to the formation of a protonated 2-amino-6-methoxypurine ion. nih.gov

| Ion | Description | Expected m/z for this compound | Basis of Prediction (from Famciclovir Fragmentation) |

| [M+H]+ | Protonated Molecule | ~352.4 | Molecular weight of 351.36 + proton. nih.govchromatoscientific.com |

| [M+H - CH3COOH]+ | Loss of Acetic Acid | ~292.3 | Corresponds to the loss of an acetate group, a known fragmentation pathway for famciclovir. nih.gov |

| [Purine Moiety+H]+ | Protonated 2-amino-6-methoxypurine | ~166.1 | Cleavage of the N-9 side chain, analogous to the formation of the m/z 136 ion (protonated 2-aminopurine) from famciclovir. nih.gov |

Impurity Profiling and Stability-Indicating Assays for Quality Control

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. synthinkchemicals.com For famciclovir, this includes process-related impurities arising from the synthesis and degradation products formed during storage. synthinkchemicals.compharmaffiliates.com this compound is classified as a process-related impurity or a related compound. synzeal.com

Stability-indicating assay methods (SIAMs) are analytical procedures that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. ijpsjournal.com The development of such methods is a regulatory requirement and is crucial for determining the shelf-life of a drug product. These assays typically employ HPLC and are validated through forced degradation studies. nih.govrjptonline.org

In forced degradation (or stress testing), the drug substance is exposed to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. ijpsjournal.comrjptonline.org The stability-indicating method must be able to resolve the main drug peak from all the degradation products and other impurities, including this compound. nih.govnih.gov The specificity of these methods ensures that any decrease in the concentration of the active drug due to degradation is accurately measured. rjptonline.org The USP monograph for famciclovir, for instance, details specific HPLC procedures designed to control a range of organic impurities. uspnf.commerckmillipore.com

Emerging Research Avenues and Identified Knowledge Gaps

Advanced Studies on Prodrug Design and Bioprecursor Properties

Famciclovir's clinical success is heavily reliant on its efficient conversion to the active compound, penciclovir (B1679225). researchgate.net This biotransformation involves enzymatic processes that modify the purine (B94841) ring. issplc.com A crucial knowledge gap exists regarding how the substitution of a methoxy (B1213986) group at the 6-position, in place of the hydrogen in famciclovir's metabolic pathway, affects its prodrug characteristics.

Advanced studies are required to determine if 6-Methoxy famciclovir (B1672041) can act as a bioprecursor. Key research questions include:

Metabolic Stability: Is the 6-methoxy group stable, or is it susceptible to enzymatic cleavage (e.g., O-dealkylation) by hepatic enzymes like cytochrome P450?

Activation Pathway: Can 6-Methoxy famciclovir be metabolized to an active antiviral triphosphate form? Understanding the enzymatic steps involved is crucial.

Pharmacokinetics: How does the 6-methoxy modification influence absorption, distribution, metabolism, and excretion (ADME) properties compared to famciclovir? This includes evaluating its lipophilicity and membrane permeability.

Prodrug strategies for nucleoside analogues often involve modifications to enhance bioavailability. ump.edu.plresearchgate.net Research into this compound would need to establish whether it serves as an effective prodrug for a novel active metabolite or if it represents a different class of compound altogether.

Exploration of Potential Anti-tumor Activity through Coordination Chemistry

The intersection of virology and oncology has revealed that some nucleoside analogues possess dual antiviral and anti-tumor activities. Furthermore, the coordination of nucleoside analogues to metal centers, such as platinum, has been explored as a strategy to develop novel anti-tumor agents. mdpi.com Famciclovir and acyclovir (B1169) have been discussed as potential candidates for coordination to platinum to create compounds with anti-tumor activity. mdpi.com

This opens a significant research avenue for this compound. The purine scaffold is an excellent ligand for metal ions, and the introduction of a 6-methoxy group could modulate the electronic properties of the purine ring system, potentially influencing its coordination behavior and the biological activity of the resulting metal complex.

Identified Knowledge Gaps and Research Directions:

Synthesis of Metal Complexes: The synthesis and characterization of coordination compounds of this compound with biologically relevant metals (e.g., platinum, ruthenium, gold) have not been explored.

Cytotoxicity Screening: The resulting metal complexes would require comprehensive screening against a panel of human cancer cell lines to identify any potential anti-proliferative effects. nih.gov

Mechanism of Action: If cytotoxic activity is observed, further studies would be needed to elucidate the mechanism, such as DNA binding, enzyme inhibition, or induction of apoptosis. nih.gov

The potential for this compound to act as a ligand in developing new metal-based anticancer drugs is a compelling, yet entirely unexplored, field of inquiry.

Comprehensive Structure-Activity Relationship Studies for Optimized Antiviral Efficacy

The biological activity of purine analogues is highly dependent on the nature and position of substituents on the purine ring. Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic index of these compounds. For a series of 6-substituted 2',3'-dideoxypurine nucleosides, the antiviral potency was found to be significantly influenced by the group at the 6-position, with an observed order of potency being NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H. nih.gov

This highlights a critical knowledge gap: the effect of a 6-methoxy group on antiviral activity within the famciclovir scaffold is unknown. A comprehensive SAR study would be necessary to understand its impact.

Key Research Objectives:

Analogue Synthesis: A library of analogues with various substitutions at the 6-position (including alkoxy, alkylthio, and amino groups) would need to be synthesized for comparative analysis.

Antiviral Screening: These compounds would be tested against a panel of viruses, particularly herpesviruses, to determine their half-maximal effective concentration (EC50).

Comparative Analysis: The activity of this compound would be benchmarked against famciclovir and other 6-substituted analogues to determine if the methoxy group offers any advantages in terms of potency or viral spectrum.

The following table outlines a hypothetical framework for such a SAR study.

| Compound | 6-Position Substituent | Predicted Lipophilicity (LogP) | Hypothetical Antiviral Activity (EC50) | Key Research Question |

| Famciclovir Precursor | -Cl | Moderate | Baseline | Does the methoxy group improve potency? |

| This compound | -OCH3 | To be determined | Unknown | What is the intrinsic activity and selectivity? |

| 6-Ethoxy famciclovir | -OCH2CH3 | Higher | Unknown | How does increased alkyl chain length affect activity? |

| 6-Methylthio famciclovir | -SCH3 | Higher | Unknown | Is a thioether linkage more favorable than an ether? |

| 6-Amino famciclovir | -NH2 | Lower | Unknown | How does a hydrogen-bond donor compare to an acceptor? |

This systematic approach would elucidate the role of the 6-methoxy group and guide the design of more potent and selective antiviral agents.

Integration of Computational Chemistry and In Silico Modeling in Novel Purine Analogue Design

Modern drug discovery heavily relies on computational chemistry to predict molecular properties and guide synthetic efforts. Techniques such as Density Functional Theory (DFT) and molecular docking are used to rationalize the design of new analogues and predict their interactions with biological targets. mazums.ac.ir For instance, computational studies on acyclovir analogues have been used to design derivatives with improved binding affinity to target enzymes like purine nucleoside phosphorylase. mazums.ac.ir

For this compound, there is a complete absence of computational data. In silico modeling represents a powerful, cost-effective first step to explore its potential.

Emerging Research Applications:

Target Interaction Modeling: Molecular docking studies could be performed to predict the binding affinity of the putative active triphosphate metabolite of this compound with viral DNA polymerases. This would help hypothesize its potential as an antiviral agent.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) profile of this compound, helping to identify potential liabilities early in the research process. mazums.ac.ir

Quantum Mechanics Calculations: DFT calculations can be used to determine the electronic structure, molecular geometry, and stability of this compound, providing insights that can be correlated with its biological activity. mazums.ac.ir

The integration of these computational approaches would accelerate the exploration of the this compound scaffold and rationalize the design of a new generation of purine analogues with optimized therapeutic properties.

Q & A

Q. What analytical methods are recommended for quantifying 6-Methoxy famciclovir and its impurities in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection at 220 nm is the standard method. Key parameters include a 4.6-mm × 15-cm column packed with 5-µm L7 material, a flow rate of 1.5 mL/min, and system suitability criteria (e.g., ≥20,000 theoretical plates, tailing factor ≤1.5). Impurities like 6-chloro famciclovir and related compounds (A, B, E, F) are quantified using reference standards, with acceptance criteria for resolution and relative standard deviation (RSD ≤5% for active compounds) .

Q. How should researchers design pharmacokinetic studies for this compound in feline models?

Blood samples should be collected at intervals (e.g., 0.25–24 hours post-administration) to capture absorption and elimination phases. Use noncompartmental analysis to estimate parameters like , , and . Account for interspecies metabolic differences by normalizing bioavailability calculations to molecular weights (e.g., 321.33 g/mol for famciclovir vs. 253.26 g/mol for penciclovir) and validate assays with a lower quantification limit of 25 ng/mL .

Q. What are the critical parameters for validating fluorescence-based assays for this compound quantification?

Optimize excitation/emission wavelengths and flow rates (e.g., 1.5 mL/min) in flow-injection fluorescence systems. Validate linearity () and sensitivity using time-scanning technology to enhance signal stability. Cross-validate against HPLC-UV or mass spectrometry to ensure accuracy .

Advanced Research Questions

Q. What metabolic contradictions exist in the conversion of this compound to penciclovir in feline models, and how can these be addressed methodologically?

Hepatic aldehyde oxidase deficiency in cats leads to incomplete conversion of the intermediate metabolite BRL 42359 to penciclovir, causing nonlinear pharmacokinetics. To address this, use compartmental modeling (e.g., open mammillary models) to analyze saturation kinetics and measure BRL 42359 levels. However, lack of commercial reference standards for BRL 42359 necessitates synthetic preparation or alternative validation methods (e.g., LC-MS/MS with surrogate markers) .

Q. How do in vitro cytotoxicity findings for this compound in feline cell lines correlate with in vivo safety data?

Despite high in vitro concentrations (up to 10× IC), no cytotoxicity was observed in CRFK cells. However, in vivo studies in cats show low systemic exposure due to metabolic saturation. Researchers should prioritize in vivo therapeutic drug monitoring (TDM) and histopathology in target tissues (e.g., liver, kidneys) to resolve discrepancies between in vitro and in vivo toxicity profiles .

Q. What statistical approaches are optimal for analyzing dose-dependent pharmacokinetic variability of this compound?

Use paired t-tests for dose comparisons (e.g., 40 vs. 90 mg/kg) and nonlinear least squares regression for compartmental modeling. Apply the Akaike information criterion (AIC) to select the best-fit model. Address variability in bioavailability (34–333% in cats) using repeated-measures ANOVA and bootstrap resampling to estimate confidence intervals for parameters like and .

Q. How can researchers resolve discrepancies between plasma penciclovir concentrations and antiviral efficacy in feline trials?

Plasma levels may not reflect tissue penetration. Use population pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate penciclovir concentrations in ocular or respiratory tissues with viral load reduction. Incorporate viral genomic assays (e.g., qPCR for FHV-1 DNA) and clinical scoring systems to assess efficacy thresholds .

Methodological Notes

- Data Contradiction Analysis : For metabolic studies, combine in vitro hepatic microsomal assays with in vivo plasma metabolite profiling to identify rate-limiting steps in famciclovir activation .

- Experimental Design : Include control groups receiving intravenous penciclovir to differentiate bioavailability limitations from intrinsic drug efficacy .

- Advanced Instrumentation : Use liquid chromatography–mass spectrometry (LC-MS) for simultaneous quantification of famciclovir, BRL 42359, and penciclovir, even at sub-therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.